

Reference Standard Purity Criteria for CAS 5437-48-9

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Compound of Interest

Compound Name: 2-Amino-1-piperidin-1-yl-ethanone

CAS No.: 5437-48-9; 5649-08-1

Cat. No.: B2997171

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A Publish Comparison Guide for Drug Development Professionals

Subject: 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride (CAS 5437-48-9) Synonyms: 1-Glycylpiperidine HCl; 2-Oxo-2-piperidin-1-ylethanamine HCl Application: Critical Intermediate for Peptidomimetics, Nootropics (Racetam analogs), and DPP-IV Inhibitor fragments.[1][2]

Executive Summary: The Criticality of Purity in Piperidine Amides

In the landscape of pharmaceutical synthesis, CAS 5437-48-9 serves as a pivotal building block.[1][2] As a glycyl-piperidine motif, it functions as a structural core for various neuroactive compounds and protease inhibitors.[1][2] However, its simple structure belies a complex impurity profile that can derail late-stage API (Active Pharmaceutical Ingredient) crystallization or introduce genotoxic risks.[1][2]

This guide objectively compares Certified Reference Standards (CRS) against Industrial Grade alternatives, demonstrating why high-purity standards are non-negotiable for analytical method

validation and critical process parameter (CPP) determination.

Comparative Analysis: Reference Standard vs. Industrial Grade

The choice between a Reference Standard and an Industrial Grade material is not merely about percentage points of purity; it is about the certainty of chemical identity and the absence of interfering matrix effects.[1][2]

Feature	Reference Standard (CRS)	Industrial/Technical Grade	Impact on R&D
Assay (HPLC)	≥ 99.0%	95.0% – 97.0%	Low purity leads to erroneous potency calculations in biological assays.[1][2]
Impurity A (Free Piperidine)	< 0.10%	0.5% – 2.0%	Piperidine is a controlled precursor and a nucleophile that can cause side reactions.[2]
Impurity B (Free Glycine)	< 0.10%	Variable	Competing amine in subsequent coupling reactions, leading to "double-glycyl" impurities.[1][2]
Water (KF)	Stoichiometric (Monohydrate or Anhydrous)	Hygroscopic/Variable	Inconsistent molecular weight corrections during dosing.[1][2]
Characterization	¹ H-NMR, ¹³ C-NMR, MS, IR, ROI	Minimal (Batch COA only)	Risk of structural isomers or salt exchange (e.g., HBr vs HCl).[1][2]

Detailed Purity Criteria & Specifications

To qualify as a Reference Standard for analytical method validation (ICH Q2(R1)), the material must meet the following rigorous criteria.

A. Chemical Purity (Chromatographic)[1][2][3]

- Specification: $\geq 99.0\%$ area normalization.
- Method: RP-HPLC with UV detection at 210 nm (low wavelength due to weak chromophore) or CAD (Charged Aerosol Detection).[1][2]
- Rationale: The amide bond is the only significant UV absorber.[1][2] Impurities like free piperidine lack UV absorbance above 200 nm, making CAD or LC-MS mandatory for a true mass balance.[1][2]

B. Counter-ion Stoichiometry[1][2]

- Specification: 19.5% – 20.5% Chloride (Theoretical: 19.8% for HCl salt).[1][2]
- Method: Potentiometric Titration with Silver Nitrate ().[1][2]
- Rationale: Ensures the material is the mono-hydrochloride salt. Excess HCl (hygroscopic) or free base form will skew gravimetric preparation.[1][2]

C. Residual Solvents (ICH Q3C)[1][2]

- Specification: Ethanol < 5000 ppm; Ethyl Acetate < 5000 ppm.[2]
- Rationale: Recrystallization often uses EtOH/EtOAc.[1][2] Retained solvents can react with activated esters in downstream processing.[1][2]

Experimental Protocols: Self-Validating Systems

Protocol 1: High-Sensitivity Impurity Profiling (LC-MS)

Objective: Detect non-chromophoric impurities (Piperidine) that standard UV-HPLC misses.[1][2]

- Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 3.5 μ m, 4.6 x 150 mm.[2]
- Mobile Phase A: 0.1% Formic Acid in Water (Ion-pairing agent for amine retention).[1][2]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 0% B (Hold 2 min)
30% B (10 min)
90% B (12 min).
- Detection: ESI (+) MS (SIM mode for m/z 86 [Piperidine+H] and m/z 143 [Target+H]).[1][2]
- Validation Check: Inject a standard of Piperidine (0.1% level).[1][2] If the S/N ratio is < 10, the method is insufficiently sensitive for release testing.[2]

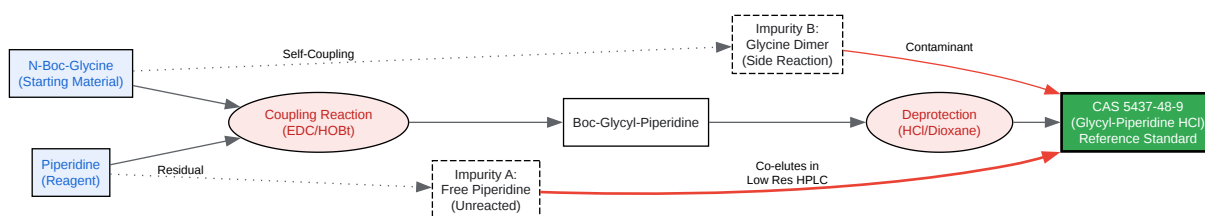
Protocol 2: Hygroscopicity Stress Test

Objective: Determine handling requirements for the Reference Standard.[2]

- Weigh 1.000 g of CAS 5437-48-9 into a tared weighing boat.
- Expose to 75% RH / 25°C chamber for 24 hours.
- Reweigh.[1][2]
- Criteria: Weight gain > 2.0% indicates deliquescence.[1][2]
 - Insight: Glycyl-piperidine HCl is moderately hygroscopic.[1][2] Reference standards must be stored in desiccators and weighed rapidly to prevent "drifting" assay values.[2]

Visualizing the Impurity Landscape

The following diagram illustrates the synthesis pathway and the origin of critical impurities that define the purity profile.



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Figure 1: Synthesis pathway of CAS 5437-48-9 highlighting the origin of non-chromophoric impurities (Piperidine) and structural analogues (Glycine Dimer).[1][2]

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